Another synthetic route utilizes 3,4-dihydro-2H-naphthalen-1-one as the starting material. [] The sequence involves a Beckmann rearrangement, iodination with hexamethyldisilazane (HMDS) and iodine, ammonolysis, resolution with D-pyroglutamic acid, treatment with ammonia, and catalytic hydrogenation. This method yields (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid with high purity and enantiomeric excess.
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid acts as an antagonist at GluK1 receptors. [, ] This means that it binds to the receptor but does not activate it, thus blocking the effects of endogenous agonists like kainic acid. The mechanism of antagonism involves competitive binding to the ligand-binding site on the receptor, preventing agonist binding and subsequent receptor activation. The specific interactions within the binding site are critical for the antagonist's selectivity and potency.
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid serves as a precursor for synthesizing selective GluK1 radioligands. [, ] By incorporating tritium ([3H]) into the molecule, researchers developed (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608), a highly selective radioligand for GluK1 receptors. This radioligand is crucial for binding assays, enabling the investigation of ligand-receptor interactions and the development of novel therapeutic agents targeting GluK1.
Derivatives of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid are utilized in developing dual neurokinin NK(1)/NK(2) receptor antagonists. [] One example is N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), a potent antagonist with potential therapeutic applications in managing bronchoconstriction and other conditions associated with neurokinin signaling.
Derivatives of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid are being investigated for their potential antitumor activities. [] (R)-Ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate, synthesized from D-tyrosine ethyl ester, exhibited selective antitumor activity in in vitro assays, suggesting the potential of this scaffold for developing anticancer drugs.
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is used in structure-activity relationship studies to investigate the binding affinities and pharmacological properties of various AMPA receptor antagonists. [] These studies contribute to understanding the key structural features necessary for optimal receptor interaction and guide the design of new and improved antagonists.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6